(2-Methylfuran-3-yl)boronic acid

Overview

Description

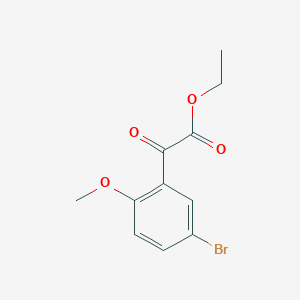

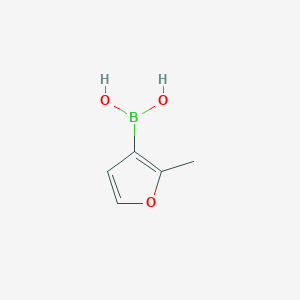

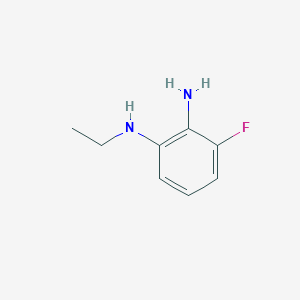

“(2-Methylfuran-3-yl)boronic acid” is a chemical compound with the molecular weight of 125.92 . It is also known by its IUPAC name "2-methyl-3-furylboronic acid" .

Synthesis Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7BO3/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 . This code provides a standard way to encode the molecular structure of this compound, making it easier for researchers to share and compare data.

Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They can also be used in the synthesis of biologically active molecules .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties may depend on the conditions under which the compound is stored and used.

Scientific Research Applications

Boronic Acid in Catalysis and Organic Synthesis

One of the key applications of boronic acids, including variants like (2-Methylfuran-3-yl)boronic acid, is in catalysis and organic synthesis. Boronic acids are used as catalysts in various organic reactions, like the aza-Michael addition of hydroxamic acid to quinone imine ketals, which can be implemented in a highly enantioselective manner. This discovery has opened new pathways for producing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescent Chemosensors

Boronic acids, including this compound, are important in the development of fluorescent chemosensors for detecting biological active substances. These sensors have applications in disease diagnosis and prevention, detecting various substances like carbohydrates, L-dopamine, and ions (Huang et al., 2012).

Biomedical Applications

Boronic acid-containing polymers are valuable in biomedical applications, such as treating various diseases including HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility properties make them useful in creating new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications

The ability of boronic acids to interact with diols and Lewis bases makes them useful in various sensing applications. These include biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Material Synthesis

Boronic acids are used as building blocks for complex molecular architectures, aiding in the construction of macrocycles, cages, dendritic structures, and polymers. This highlights their versatility in material synthesis (Severin, 2009).

Responsive Polymeric Materials

Boronic acid-decorated polymers are significant in the development of responsive materials, such as glucose sensors and autonomous drug delivery systems. These materials respond to environmental changes like pH and sugar concentrations (Vancoillie & Hoogenboom, 2016).

Electrochemical Sensing

Boronic acids, including this compound, are employed in electrochemical sensors for detecting biological analytes. This is due to their ability to bind with diols and interact with Lewis bases (Li, Zhu, Marken, & James, 2015).

Safety and Hazards

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in the synthesis of biologically active molecules, separation technologies, and the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.

Mechanism of Action

Target of Action

The primary target of (2-Methylfuran-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in the SM cross-coupling reaction . The reaction proceeds via two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the organic halide or pseudohalide. In transmetalation, the organoboron compound transfers the organic group from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the synthesis of complex organic molecules by joining chemically differentiated fragments . The downstream effects include the creation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by its chemical instability in aqueous environments.

Result of Action

The result of the action of this compound in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex organic molecules, contributing to various areas of organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are known to be only marginally stable in water . Additionally, the compound’s reactivity in the SM cross-coupling reaction can be influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of a base .

Biochemical Analysis

Biochemical Properties

(2-Methylfuran-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of cyclic esters with cis-diols. This interaction is crucial for the recognition and detection of biologically relevant molecules such as ribonucleic acids, glycans, and glycoproteins . The compound interacts with enzymes and proteins that contain cis-diol groups, forming stable complexes that can be used in biosensing applications . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by interacting with cell surface receptors and intracellular proteins . It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cases, this compound has been shown to induce apoptosis in cancer cells by disrupting critical signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules containing cis-diols, forming cyclic esters that can alter the structure and function of these molecules . This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties and the presence of binding partners that modulate its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . The compound can localize to the nucleus, mitochondria, or other cellular compartments, where it interacts with biomolecules to modulate their function . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

properties

IUPAC Name |

(2-methylfuran-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBAJDRMFOCUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(OC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679054 | |

| Record name | (2-Methylfuran-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1053182-85-6 | |

| Record name | (2-Methylfuran-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B1421781.png)

![1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B1421785.png)